![molecular formula C17H20FNO2S B4766714 N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide
Overview
Description
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide, also known as F13714, is a chemical compound that has gained much attention in recent years due to its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have promising results in the treatment of depression, anxiety, and other psychiatric disorders.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide involves the inhibition of serotonin reuptake in the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration results in enhanced neurotransmission and modulation of various physiological functions, including mood, anxiety, and appetite. This compound has been shown to have a high affinity for the serotonin transporter (SERT) and a low affinity for other neurotransmitter transporters, such as dopamine and norepinephrine transporters, which may contribute to its selectivity for serotonin reuptake inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to increase extracellular serotonin levels in the brain, as well as enhance serotonin-mediated neurotransmission in various brain regions. This compound has also been shown to reduce immobility time in the forced swim test, a behavioral test used to evaluate antidepressant-like activity. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze test.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its selectivity for serotonin reuptake inhibition, which may reduce the risk of adverse effects associated with non-selective neurotransmitter reuptake inhibition. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which may make it suitable for clinical development. However, one of the limitations of this compound is its limited availability and high cost, which may hinder its widespread use in research and development.
Future Directions
There are several future directions for the research and development of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide. One area of interest is the evaluation of this compound in clinical trials for the treatment of depression and anxiety disorders. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to elucidate the molecular mechanisms underlying the antidepressant and anxiolytic effects of this compound, as well as its potential interactions with other neurotransmitter systems.
Scientific Research Applications
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has shown potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Several studies have been conducted to evaluate the efficacy and safety of this compound in preclinical models, and the results have been promising. This compound has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions. This mechanism of action is similar to that of other SSRIs, such as fluoxetine and sertraline, which are widely used in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-14-5-2-3-7-16(14)13-22(20,21)19-12-4-6-15-8-10-17(18)11-9-15/h2-3,5,7-11,19H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVAMIFHRTWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)
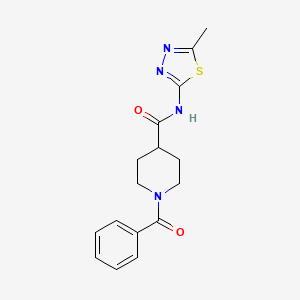
![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)
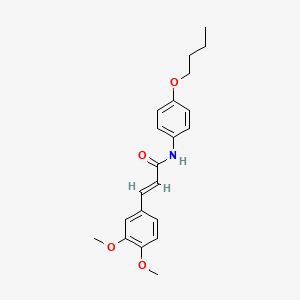
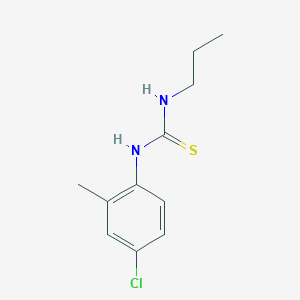
![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)
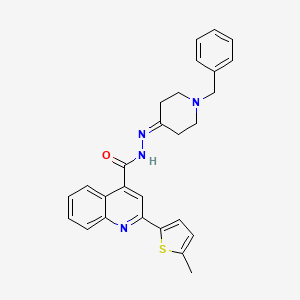
![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)
![1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4766683.png)
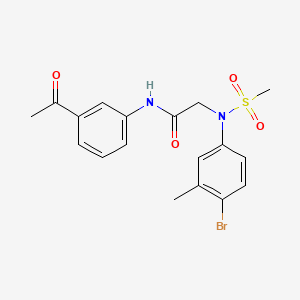
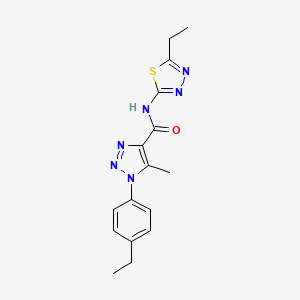
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B4766705.png)
![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)